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Compound of Interest

Compound Name: 4-Acetoxy-3-methoxybenzoic acid

Cat. No.: B084668 Get Quote

Introduction
4-Acetoxy-3-methoxybenzoic acid, also known as O-acetylvanillic acid or vanillic acid

acetate, is a derivative of vanillic acid, a phenolic compound found in various plants. With the

CAS number 10543-12-1, this compound is of interest to researchers in medicinal chemistry

and drug development due to its structural relationship to other bioactive molecules, including

non-steroidal anti-inflammatory drugs (NSAIDs). The acetylation of the phenolic hydroxyl group

of vanillic acid may alter its physicochemical properties, such as lipophilicity and membrane

permeability, potentially influencing its biological activity. This technical guide provides a

comprehensive overview of the available scientific information on 4-acetoxy-3-
methoxybenzoic acid, including its chemical properties, synthesis, spectroscopic

characterization, and potential biological activities. While direct quantitative biological data for

this specific compound is limited in publicly available literature, this guide infers potential

activities based on its parent compound, vanillic acid, and provides detailed experimental

protocols for its future investigation.

Chemical Properties and Identifiers
4-Acetoxy-3-methoxybenzoic acid is a white to off-white crystalline solid.[1] It is

characterized by a molecular formula of C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1]

[2] The compound is soluble in organic solvents.[1]
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Property Value Reference

CAS Number 10543-12-1 [1]

Molecular Formula C₁₀H₁₀O₅ [1]

Molecular Weight 210.18 g/mol [1][2]

Melting Point 149 °C [3]

Boiling Point 328.0 ± 27.0 °C (Predicted) [3]

Density 1.284 ± 0.06 g/cm³ (Predicted) [3]

InChI Key
WTPDKEAYVAXNRO-

UHFFFAOYSA-N
[4]

SMILES
CC(=O)OC1=C(OC)C=C(C(O)

=O)C=C1
[2]

Synonyms

O-Acetylvanillic acid, Vanillic

acid acetate, 4-Carboxy-2-

methoxyphenol acetate

[1]

Synthesis and Purification
4-Acetoxy-3-methoxybenzoic acid is typically synthesized by the acetylation of 4-hydroxy-3-

methoxybenzoic acid (vanillic acid).

Experimental Protocol: Acetylation of Vanillic Acid
Materials:

4-hydroxy-3-methoxybenzoic acid (Vanillic acid)

Acetic anhydride

Concentrated sulfuric acid (catalyst)

Ethanol

Water
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Procedure:

In a suitable reaction flask, combine 4-hydroxy-3-methoxybenzoic acid and acetic anhydride.

Add a catalytic amount of concentrated sulfuric acid to the mixture.

Heat the reaction mixture, for example, in a water bath at 50-60°C, with stirring for

approximately 15-30 minutes.

After the reaction is complete, allow the mixture to cool to room temperature.

Add water to the cooled mixture to precipitate the crude product.

Collect the solid product by vacuum filtration and wash with water.

Purification (Recrystallization):

Dissolve the crude 4-acetoxy-3-methoxybenzoic acid in a minimal amount of hot ethanol.

Add warm water to the ethanol solution until the solution becomes slightly turbid.

Warm the mixture gently until the solution is clear.

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to

promote crystallization.

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Synthesis Workflow

Start: Vanillic Acid & Acetic Anhydride
Acetylation Reaction

(H₂SO₄ catalyst, 50-60°C)
Precipitation with Water Vacuum Filtration & Washing

Recrystallization
(Ethanol/Water)

Vacuum Filtration & Drying End: Purified 4-Acetoxy-3-methoxybenzoic acid
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Synthesis of 4-Acetoxy-3-methoxybenzoic acid.

Spectroscopic Characterization
The structural confirmation of 4-acetoxy-3-methoxybenzoic acid is achieved through various

spectroscopic techniques.

Infrared (IR) Spectroscopy
The IR spectrum of 4-acetoxy-3-methoxybenzoic acid displays characteristic absorption

bands corresponding to its functional groups. The NIST WebBook provides a gas-phase IR

spectrum for this compound.[4] Key expected absorptions include:

A broad O-H stretch from the carboxylic acid group.

C=O stretching vibrations for the carboxylic acid and the ester.

C-O stretching vibrations.

Aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While not widely available in public spectral databases, ¹H and ¹³C NMR data have been

reported in scientific literature. The following tables summarize the expected chemical shifts.

¹H NMR Spectral Data

Protons Chemical Shift (ppm) Multiplicity

-COOH ~13.0 br s

Ar-H 7.5 - 7.7 m

Ar-H ~7.2 d

-OCH₃ ~3.8 s

-OCOCH₃ ~2.3 s

¹³C NMR Spectral Data
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Carbon Chemical Shift (ppm)

C=O (Carboxylic Acid) ~167

C=O (Ester) ~169

C-O (Ester) ~142

C-OCH₃ ~151

Aromatic C-H 113 - 125

Aromatic Quaternary C ~133, ~123

-OCH₃ ~56

-OCOCH₃ ~21

Mass Spectrometry (MS)
Mass spectrometry data for the free acid is not readily available in public databases. However,

analysis would be expected to show the molecular ion peak and characteristic fragmentation

patterns, including the loss of the acetyl group and the carboxylic acid group.

Biological Activity and Mechanism of Action
Direct and quantitative studies on the biological activity of 4-acetoxy-3-methoxybenzoic acid
are scarce in the current scientific literature. However, its structural similarity to other anti-

inflammatory agents and its relationship to vanillic acid allow for informed hypotheses regarding

its potential pharmacological effects.

Inferred Anti-inflammatory and Analgesic Properties
As a derivative of a salicylate-like structure, 4-acetoxy-3-methoxybenzoic acid is postulated

to possess anti-inflammatory and analgesic properties.[1] The acetylation of the phenolic

hydroxyl group is a common strategy in drug design to modify the pharmacokinetic and

pharmacodynamic properties of a parent compound. For instance, the acetylation of salicylic

acid to produce aspirin enhances its anti-inflammatory potency.
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The parent compound, vanillic acid, has demonstrated anti-inflammatory and analgesic effects

in various preclinical models. These effects are attributed, in part, to the inhibition of neutrophil

recruitment, reduction of oxidative stress, and suppression of pro-inflammatory cytokine

production.

Hypothetical Mechanism of Action: NF-κB Signaling
Pathway
A key mechanism underlying the anti-inflammatory effects of vanillic acid involves the inhibition

of the nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that 4-acetoxy-3-
methoxybenzoic acid may exert its anti-inflammatory effects through a similar mechanism,

potentially after in vivo hydrolysis to vanillic acid.

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB

is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-

inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded,

allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding

pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase

(iNOS), and various cytokines. Inhibition of this pathway would lead to a reduction in the

inflammatory response.
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Hypothetical NF-κB Inhibition

Inflammatory Stimulus (e.g., LPS)

Toll-like Receptor 4 (TLR4)

IκB Kinase (IKK) Activation

IκB Phosphorylation & Degradation

NF-κB Nuclear Translocation

Pro-inflammatory Gene Transcription
(COX-2, iNOS, Cytokines)

4-Acetoxy-3-methoxybenzoic acid
(Hypothesized Action)

Inhibition?

Click to download full resolution via product page

Hypothetical NF-κB signaling pathway inhibition.

Disclaimer: The depicted signaling pathway represents a hypothetical mechanism of action for

4-acetoxy-3-methoxybenzoic acid based on the known activities of its parent compound,

vanillic acid. This proposed mechanism requires experimental validation for the acetylated

derivative.
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Recommended Experimental Protocols for
Biological Evaluation
To elucidate the biological activities of 4-acetoxy-3-methoxybenzoic acid, the following

standard in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assay: LPS-Stimulated
Macrophages
This assay evaluates the ability of the compound to inhibit the production of pro-inflammatory

mediators in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide

(LPS).

Materials:

RAW 264.7 cells

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Lipopolysaccharide (LPS) from E. coli

4-Acetoxy-3-methoxybenzoic acid

Griess Reagent for nitric oxide (NO) quantification

ELISA kits for cytokine (e.g., TNF-α, IL-6) quantification

Procedure:

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

Pre-treat the cells with various concentrations of 4-acetoxy-3-methoxybenzoic acid for 1-2

hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

Collect the cell culture supernatants.
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Measure the concentration of nitrite (a stable product of NO) in the supernatant using the

Griess reagent.

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using

specific ELISA kits.

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the

observed effects are not due to cytotoxicity.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing
Test
This model assesses the peripheral analgesic activity of a compound.

Materials:

Male Swiss albino mice

4-Acetoxy-3-methoxybenzoic acid

Acetic acid solution (e.g., 0.6% v/v)

Vehicle (e.g., 0.5% carboxymethylcellulose)

Positive control (e.g., Indomethacin)

Procedure:

Acclimatize the mice to the experimental conditions.

Administer 4-acetoxy-3-methoxybenzoic acid, vehicle, or the positive control to different

groups of mice via an appropriate route (e.g., oral or intraperitoneal).

After a set pre-treatment time (e.g., 30-60 minutes), inject acetic acid intraperitoneally to

induce writhing (abdominal constrictions).

Immediately after the acetic acid injection, observe each mouse and count the number of

writhes over a defined period (e.g., 20 minutes).
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Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle

control group.

Conclusion
4-Acetoxy-3-methoxybenzoic acid is a readily synthesizable derivative of the naturally

occurring vanillic acid. While its physicochemical and spectroscopic properties are reasonably

well-documented, there is a notable absence of specific quantitative data regarding its

biological activities in the public domain. Based on its chemical structure and the known

pharmacological profile of its parent compound, it is a promising candidate for investigation as

a potential anti-inflammatory and analgesic agent. The experimental protocols detailed in this

guide provide a framework for future research to elucidate its therapeutic potential and

mechanism of action. Further studies are warranted to fully characterize the biological effects of

this compound and to determine if the acetylation of vanillic acid offers any therapeutic

advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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